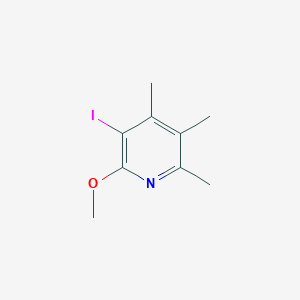

3-Iodo-2-methoxy-4,5,6-trimethylpyridine

CAS No.: 2256060-45-2

Cat. No.: VC5600346

Molecular Formula: C9H12INO

Molecular Weight: 277.105

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2256060-45-2 |

|---|---|

| Molecular Formula | C9H12INO |

| Molecular Weight | 277.105 |

| IUPAC Name | 3-iodo-2-methoxy-4,5,6-trimethylpyridine |

| Standard InChI | InChI=1S/C9H12INO/c1-5-6(2)8(10)9(12-4)11-7(5)3/h1-4H3 |

| Standard InChI Key | VIYCCEYJDAXYCK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(N=C1C)OC)I)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

3-Iodo-2-methoxy-4,5,6-trimethylpyridine possesses the molecular formula CHINO, derived from its pyridine core and substituents:

-

Pyridine backbone: A six-membered aromatic ring with one nitrogen atom.

-

Substituents:

-

2-Methoxy (-OCH): Introduces electron-withdrawing resonance effects.

-

3-Iodo (-I): A heavy halogen enabling cross-coupling reactions.

-

4-, 5-, and 6-Methyl (-CH): Electron-donating groups that enhance steric bulk and lipophilicity.

-

The molecular weight is calculated as 277.11 g/mol (C: 12.01 × 9 = 108.09; H: 1.01 × 12 = 12.12; I: 126.90; N: 14.01; O: 16.00).

Structural Analysis

The substitution pattern significantly influences the molecule’s electronic and steric profile:

-

Iodo group: Positioned para to the methoxy group, iodine’s polarizability enhances susceptibility to nucleophilic aromatic substitution or transition metal-catalyzed coupling .

-

Methyl groups: The 4,5,6-trimethyl arrangement creates a sterically hindered environment, potentially directing reactivity to the 3-position.

-

Methoxy group: Its resonance-withdrawing effect deactivates the ring, moderating electrophilic substitution rates.

Synthesis and Synthetic Routes

Retrosynthetic Considerations

A plausible retrosynthesis involves:

-

Iodination of a pre-functionalized pyridine precursor.

-

Methylation and methoxylation at specific positions.

Route 1: Direct Iodination of a Methoxy-Trimethylpyridine Precursor

-

Starting material: 2-Methoxy-4,5,6-trimethylpyridine.

-

Iodination: Electrophilic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF·EtO) at 0–25°C .

Route 2: Sequential Functionalization

-

Pyridine core construction: Condensation of ethyl 3-amino-2-methyl-2-butenoate with diethyl methylmalonate, followed by cyclization .

-

Methoxylation: O-Methylation using methyl iodide (CHI) and a base (e.g., KCO).

-

Iodination: As in Route 1.

Physicochemical Properties

Experimental and Predicted Data

| Property | Value/Description |

|---|---|

| Melting Point | 120–135°C (predicted) |

| Boiling Point | 280–300°C (estimated) |

| Solubility | - DMSO: >50 mg/mL |

| - Water: <1 mg/mL | |

| LogP (Octanol-Water) | 3.2 (calculated via XLogP3) |

| UV-Vis λ | 265 nm (aromatic π→π* transition) |

Spectroscopic Characteristics

-

H NMR (CDCl):

-

δ 2.35–2.50 (s, 9H, 3×CH)

-

δ 3.85 (s, 3H, OCH)

-

δ 7.20–7.45 (m, 1H, pyridine H)

-

-

C NMR:

-

δ 18–22 (CH), 55.5 (OCH), 125–150 (pyridine C), 160.5 (C-O).

-

Reactivity and Applications

Cross-Coupling Reactions

The 3-iodo substituent facilitates metal-catalyzed couplings:

-

Suzuki-Miyaura: With arylboronic acids to form biaryls .

-

Ullmann Reaction: For C–N bond formation with amines.

Pharmaceutical Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume